molecular formula C23H15BrClNO4 B12132629 (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide

(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide

Cat. No.: B12132629
M. Wt: 484.7 g/mol
InChI Key: SPDLWRUHIVKMDX-UHFFFAOYSA-N
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Description

The compound "(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide" is a structurally complex molecule featuring a benzo[b]furan core substituted with a 3-chloro-4-methoxybenzoyl group at the 2-position and a 4-bromophenylcarboxamide moiety at the 3-position. This architecture combines electron-withdrawing (bromo, chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C23H15BrClNO4

Molecular Weight

484.7 g/mol

IUPAC Name

4-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H15BrClNO4/c1-29-19-11-8-14(12-17(19)25)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(24)10-7-13/h2-12H,1H3,(H,26,28)

InChI Key

SPDLWRUHIVKMDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]furan core, followed by the introduction of the bromine, chlorine, and methoxy substituents through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, solvent, and time), and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

The compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Research has indicated that derivatives of this compound can exhibit potent anticancer properties. The following mechanisms have been identified:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been observed that treatment with this compound can induce S-phase arrest in various cancer cell lines, thereby inhibiting their proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial pathogens. Its efficacy was evaluated using the well diffusion method, demonstrating significant inhibition zones against common pathogens.

Anticancer Efficacy

A study evaluated the anticancer activity of related compounds on HepG2 liver cancer cells. The results are summarized in the following table:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These results indicate that derivatives of the compound have promising anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Efficacy

The antimicrobial efficacy was assessed against various microorganisms:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4cB. cereus16230

These findings suggest that this compound and its derivatives could serve as potential candidates for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Benzo[b]Furan vs. Furan Derivatives

The compound 3-methoxy-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide (MFCD03447476) shares the benzo[b]furan core but replaces the chloro and bromo substituents with methoxy groups. In contrast, 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide (346455-63-8) replaces benzo[b]furan with a simpler furan ring. The absence of the fused benzene ring likely diminishes aromatic stacking interactions, highlighting the critical role of benzo[b]furan in maintaining structural rigidity for target engagement .

Substituent Effects on Pharmacokinetics

Halogen vs. Polar Group Substitutions

The N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2) replaces the benzo[b]furan-thiazole hybrid with a trifluoromethyl group. The -CF₃ group’s strong electron-withdrawing nature contrasts with the methoxy group’s electron-donating effect, which may alter metabolic stability and membrane permeability.

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Weight Notable Properties Reference
Target Compound Benzo[b]furan 3-Cl, 4-OMe, 4-Br ~470 g/mol High lipophilicity, potential CYP inhibition
3-Methoxy-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide Benzo[b]furan 4-OMe (benzoyl), 3-OMe (carboxamide) ~407 g/mol Enhanced solubility, reduced steric bulk
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide Furan 4-morpholinyl, 3-Cl, 5-Br ~413 g/mol Moderate solubility, potential kinase binding
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Benzamide-Thiazole 4-Br, 3-CF₃ ~503 g/mol High metabolic stability, electron-deficient core

Biological Activity

The compound (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide is a complex organic molecule with potential therapeutic applications. Investigations into its biological activity have revealed promising results, particularly in the areas of antibacterial and anticancer properties. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C26H17ClN2O5C_{26}H_{17}ClN_{2}O_{5} with a molecular weight of approximately 472.9 g/mol. The structure includes a bromophenyl group, a chloro-methoxyphenyl moiety, and a benzo[b]furan core, contributing to its diverse biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzofuran Ring : Cyclization of 2-hydroxybenzaldehyde with appropriate reagents to form the benzofuran structure.
  • Introduction of the Benzoyl Group : Reaction with 3-chloro-4-methoxybenzoyl chloride in the presence of bases like pyridine.
  • Final Carboxamide Formation : Coupling reactions to introduce the carboxamide functionality.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacterial strains. The agar well diffusion method was employed to evaluate its efficacy against clinically isolated pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity, with MIC values as low as 10 µg/mL against multidrug-resistant strains.
  • Zone of Inhibition : At a concentration of 50 mg/mL, the compound exhibited a zone of inhibition measuring up to 18 mm against A. baumannii, surpassing conventional antibiotics like meropenem, which showed only a 4 mm zone .
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
A. baumannii1018
K. pneumoniae2015
S. aureus3012

Anticancer Activity

In addition to antibacterial properties, preliminary studies indicate potential anticancer effects. The compound has been tested against various cancer cell lines, showing selective cytotoxicity.

Case Study :

  • A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase. The IC50 values were reported around 15 µM, indicating effective inhibition of cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of DNA Synthesis : The presence of halogenated aromatic rings may facilitate intercalation into DNA, disrupting replication processes.
  • Enzyme Inhibition : Preliminary docking studies suggest that the compound may inhibit bacterial enzymes critical for cell wall synthesis.

Structure-Activity Relationship (SAR)

The structural components significantly influence the biological activity:

  • Bromophenyl Group : Enhances lipophilicity and cellular permeability.
  • Chloro-Methoxyphenyl Moiety : Contributes to improved binding affinity towards specific biological targets.

Q & A

Q. What are the established synthetic routes for (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Friedel-Crafts acylation to construct the benzo[b]furan core.
  • Step 2: Amidation using 4-bromophenylcarboxylic acid derivatives and coupling reagents (e.g., DCC/HOBt) to introduce the carboxamide group.
  • Step 3: Suzuki-Miyaura cross-coupling for aryl bromine substitution, if required .
    Key Conditions:
  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.
  • Catalysts: Pd(PPh₃)₄ for cross-coupling reactions.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.8 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • Mass Spectrometry (HRMS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion at m/z 523.9874) .
  • X-ray Crystallography: SHELX programs refine crystal structures, revealing dihedral angles between aromatic planes (e.g., benzo[b]furan vs. phenyl rings) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Methodological Answer:

  • Solubility: Use DMSO as a stock solvent (10 mM), followed by dilution in PBS or cell culture media (≤0.1% DMSO final concentration).
  • Stability: Conduct HPLC analysis at 0, 24, and 48 hours under assay conditions (e.g., pH 7.4, 37°C) to detect degradation products .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

Methodological Answer:

  • Anticancer Activity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 72-hour exposure.
  • Antiviral Screening: Plaque reduction assays against RNA viruses (e.g., influenza A/H1N1) .

Q. How are purity and identity validated before biological testing?

Methodological Answer:

  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) with ≥95% purity threshold.
  • Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (e.g., C: 58.2%, H: 3.1%, N: 2.7%) .

Advanced Research Questions

Q. How can computational modeling guide structural optimization for enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Focus on substituent interactions (e.g., bromine’s hydrophobic contact with residue Phe345) .
  • QSAR Analysis: Derive Hammett constants (σ) for substituents (e.g., -Br, -OCH₃) to correlate electronic effects with IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays across independent labs using standardized protocols (e.g., CLIA-certified facilities).
  • Metabolite Interference: Perform LC-MS/MS to identify active metabolites in cell lysates .

Q. How do structural analogs with varied substituents affect target selectivity?

Methodological Answer:

  • Analog Synthesis: Replace -Br with -Cl or -OCH₃ via nucleophilic aromatic substitution.

  • Activity Comparison:

    SubstituentTarget A (IC₅₀, nM)Target B (IC₅₀, nM)
    -Br12 ± 1.5450 ± 30
    -Cl8 ± 0.9600 ± 45
    Conclusion: Bromine enhances Target A selectivity due to steric complementarity .

Q. What advanced techniques characterize its interaction with DNA or proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize DNA/protein on a CM5 chip to measure binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and stoichiometry (n) .

Q. How is the compound’s pharmacokinetic profile assessed in preclinical models?

Methodological Answer:

  • ADME Studies:
    • Absorption: Caco-2 cell monolayer permeability assay (Papp >1 ×10⁻⁶ cm/s).
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.
    • Excretion: Radiolabeled compound tracking in urine/feces over 72 hours .

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